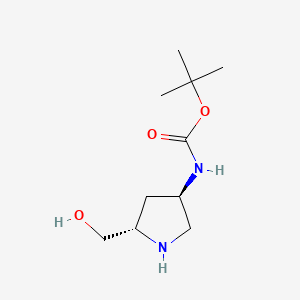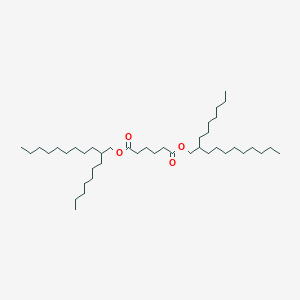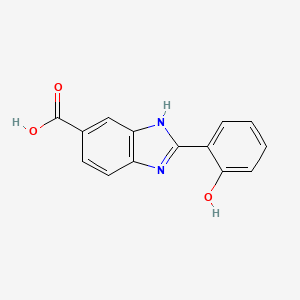
1,2-ジメチルアダマンタン(ジアステレオマー混合物)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2 Dimethyl Adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound consists of two methyl groups attached to the first and second carbon atoms of the adamantane framework. The presence of these methyl groups results in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The mixture of diastereomers adds complexity to the compound’s chemical behavior and properties .
科学的研究の応用
1,2 Dimethyl Adamantane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to drug delivery and molecular recognition.
Medicine: Derivatives of 1,2 Dimethyl Adamantane are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions: 1,2 Dimethyl Adamantane can be synthesized through various methods, including total synthesis and ring expansion/contraction reactions of corresponding adamantane homologues . One common approach involves the alkylation of adamantane with methylating agents under acidic conditions. Another method includes the use of Grignard reagents to introduce the methyl groups onto the adamantane framework .
Industrial Production Methods: Industrial production of 1,2 Dimethyl Adamantane typically involves large-scale alkylation reactions using adamantane as the starting material. The process is optimized to achieve high yields and purity of the desired diastereomers. Catalysts and specific reaction conditions are employed to control the selectivity and efficiency of the synthesis .
化学反応の分析
Types of Reactions: 1,2 Dimethyl Adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the adamantane framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various functionalized adamantane derivatives, such as halogenated, hydroxylated, and alkylated compounds .
作用機序
The mechanism by which 1,2 Dimethyl Adamantane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The unique cage-like structure of adamantane derivatives allows for specific interactions with target molecules, enhancing their efficacy and selectivity .
類似化合物との比較
Adamantane: The parent compound with a similar cage-like structure but without the methyl groups.
1,3 Dimethyl Adamantane: Another derivative with methyl groups attached to different carbon atoms.
1,2,3 Trimethyl Adamantane: A more heavily substituted derivative with three methyl groups.
Uniqueness: 1,2 Dimethyl Adamantane stands out due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The mixture of diastereomers adds further complexity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
16207-81-1 |
|---|---|
分子式 |
C₁₂H₂₀ |
分子量 |
164.29 |
同義語 |
1,2-Dimethyl-tricyclo[3.3.1.13,7]decane; 1,2-Dimethyl-adamantane; 1,2-Dimethyladamantane; 1,2-Dimethyltricyclo[3.3.1.13,7]decane; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)


![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)

